Relevance: This compound shares a similar core structure with the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide. They both feature a benzamide moiety and a trifluoromethyl group attached to a phenyl ring. These structural similarities suggest potential overlapping biological activities and target profiles. [, , , , , , ]
Nilotinib
Compound Description: Nilotinib is the generic name for the aforementioned compound 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. It is an anticancer drug primarily used in the treatment of chronic myelogenous leukemia (CML). [, ]
Relevance: As the generic name for the previous compound, nilotinib shares the same structural similarities with the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, particularly the benzamide moiety and the trifluoromethyl group on the phenyl ring. This connection emphasizes the significance of these structural features in the context of pharmaceutical research. [, ]
Compound Description: Compound 5n was identified as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), showing promise as a potential anti-inflammatory drug. It exhibited potent binding affinity for both DDR1 and DDR2, effectively inhibiting their kinase activity. Notably, 5n demonstrated significant anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model. []
Relevance: Both compound 5n and the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, belong to the benzamide class of compounds. They share key structural elements, including the benzamide core and the trifluoromethyl substituent on the phenyl ring. This structural resemblance suggests a potential for shared or related biological activities. []
Compound Description: J147 is a promising drug candidate for the treatment of Alzheimer's disease. []
Relevance: While not structurally identical, J147, like the target compound 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, features a trifluoromethyl (CF3) substituent. This shared feature, along with the presence of aromatic rings, highlights the relevance of exploring compounds with these moieties for their potential therapeutic applications. []
1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles
Compound Description: This class of compounds is being investigated for its potential therapeutic applications. Researchers have studied the structural characteristics and molecular electrostatic potentials of these compounds, particularly in comparison to J147, to understand their potential interactions with biological targets. []
Relevance: Similar to J147 and the target compound (3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide), 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles also feature a trifluoromethyl (CF3) substituent. This common structural motif suggests potential similarities in their physicochemical properties and might influence their interaction with biological targets. []
Compound Description: This compound class is investigated for its potential as a reversal agent for P-glycoprotein (P-gp)-mediated multidrug resistance, a significant obstacle in cancer chemotherapy. One notable compound within this class, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h), demonstrates high potency in reversing doxorubicin resistance in K562/A02 cells. []
Relevance: While structurally distinct from the target compound (3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide), this class of compounds shares a common interest in addressing drug resistance mechanisms. []
Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a chemical class with diverse biological activities. These derivatives are being explored for their potential use as pharmaceutical agents due to their promising pharmacological profiles. [, ]
Relevance: This compound shares several structural features with the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, including the presence of a trifluoromethylphenyl group, a dimethoxy-substituted aromatic ring, and an amide linkage. These shared motifs suggest potential similarities in their physicochemical properties, potentially leading to comparable pharmacological activities. [, ]
Compound Description: This compound is another 1,2,3,4-tetrahydroisoquinoline derivative investigated for its potential therapeutic benefits. [, ]
Relevance: This compound shares structural similarities with both the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, and the previous compound. It retains the dimethoxy-substituted aromatic ring, the amide linkage, and the trifluoromethyl group but introduces a pyridinyl group instead of a phenyl ring as the substituent on the ethyl chain. This modification highlights the exploration of diverse heterocyclic moieties to fine-tune the pharmacological properties of these derivatives. [, ]
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with a complex structure characterized by multiple aromatic rings, an acetamide moiety, and a trifluoromethyl group. This compound represents a distinct chemotype compared to another CXCR3 antagonist, VUF11211, and exhibits unique binding interactions with the CXCR3 receptor. []
Relevance: The presence of the trifluoromethyl group in NBI-74330 draws a structural parallel to the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide. Although their overall structures differ significantly, this shared motif highlights the potential significance of the trifluoromethyl group in modulating biological activity across different chemical classes. []
Compound Description: VUF11211 is another high-affinity CXCR3 antagonist, distinct from NBI-74330 in its chemical structure. VUF11211 possesses a rigid, elongated structure with two basic groups, classifying it as a piperazinyl-piperidine derivative. Its interaction with the CXCR3 receptor differs from that of NBI-74330, demonstrating the diversity of binding modes possible even for antagonists targeting the same receptor. []
Relevance: Although VUF11211 does not directly share structural similarities with the target compound (3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide) its co-occurrence in research focusing on CXCR3 antagonists underscores the significance of exploring diverse chemical scaffolds for modulating receptor activity. []
Compound Description: This compound is a fluorine-18-labeled benzamide analog developed for positron emission tomography (PET) imaging of the sigma-2 (sigma2) receptor status in solid tumors. []
Relevance: Both this compound and the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide, share the benzamide core structure and contain a dimethoxy-substituted aromatic ring, suggesting potential similarities in their binding affinities and pharmacological profiles. []
Compound Description: This compound is another fluorine-18-labeled benzamide analog designed for PET imaging of the sigma2 receptor. It exhibits favorable tumor uptake and tumor-to-normal tissue ratios in preclinical studies, indicating its potential as a diagnostic tool for cancer. []
Relevance: Similar to the previous compound, [18F]3f also shares the benzamide core structure and the dimethoxy-substituted aromatic ring with the target compound, 3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide. The presence of these shared structural elements suggests potential similarities in their binding properties and overall pharmacological behavior. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.